The acryloyl chloride functionality is a reactive group commonly used in organic synthesis for acylation reactions. Acylation refers to the introduction of an acyl group (R-C=O) onto a molecule. (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride could potentially be used as a reagent to introduce the dichlorophenyl-acrylic moiety onto various substrates through reactions like Friedel-Crafts acylation or nucleophilic acylation.
The presence of the double bond (C=C) in the molecule suggests possible applications in the realm of polymer synthesis. The dichlorophenyl group can influence the properties of the resulting polymer, such as its thermal stability or conductivity. However, more specific research needs to be explored to confirm this potential application.
The dichlorophenyl group is a common feature in many biologically active molecules. While there's no current evidence for the specific use of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride in drug discovery, its structure might inspire the design of new bioactive compounds. Further research would be needed to explore this possibility.
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is an organic compound with the molecular formula C₉H₅Cl₃O and a molecular weight of approximately 235.497 g/mol. It features a dichlorophenyl group attached to an acrylamide structure, characterized by the presence of a double bond between the carbon atoms adjacent to the carbonyl group. This compound is notable for its unique chemical structure, which includes two chlorine substituents on the aromatic ring, enhancing its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science .
The reactivity of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is primarily attributed to the presence of the acyl chloride functional group. Common reactions include:
Research indicates that compounds containing dichlorophenyl groups exhibit significant biological activity. Specifically, (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride has been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents or preservatives in pharmaceuticals and cosmetics . The dichlorophenyl moiety is known to enhance bioactivity due to its ability to interact with biological targets effectively.
Several methods exist for synthesizing (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride:
textC₉H₅Cl₃O + SOCl₂ → C₉H₅Cl₃OCl + SO₂ + HCl
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride has diverse applications:
Interaction studies involving (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride have focused on its reactivity with biological molecules and other chemical entities. These studies help elucidate its mechanism of action when interacting with enzymes or receptors in microbial systems. The compound's ability to form stable complexes with nucleophiles suggests it could be further explored for drug development targeting specific biological pathways .
Several compounds share structural similarities with (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (E)-3-(4-Chlorophenyl)acryloyl chloride | 35086-79-4 | Contains one chlorine substituent; less reactive than dichlorinated analogs. |
| (E)-3-(2-Chlorophenyl)acryloyl chloride | 82476-04-8 | Similar structure but with only one chlorine; lower bioactivity. |
| 3-(Phenoxy)acryloyl chloride | 39175-64-9 | Features a phenoxy group; used in different applications compared to dichloro derivatives. |
The uniqueness of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride lies in its dual chlorine substituents on the aromatic ring, which significantly enhance its reactivity and biological activity compared to similar compounds. This property allows it to serve as a more potent candidate for applications in pharmaceuticals and materials science than its mono-chloro counterparts .
The strategic selection of precursor materials for synthesizing (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride involves careful consideration of reactivity patterns and electronic effects. The 2,4-dichlorophenol precursor provides the essential aromatic framework with electron-withdrawing chlorine substituents that significantly influence the reactivity profile of the final product. The positioning of chlorine atoms at the 2 and 4 positions creates a distinctive electronic environment that enhances the electrophilic character of the resulting acryloyl chloride derivative [2] [3].
Acryloyl chloride serves as the complementary precursor, contributing the reactive acyl chloride functionality that defines the compound's chemical behavior. The selection of high-purity acryloyl chloride is critical, as impurities can lead to competing side reactions and reduced overall yield. The acryloyl chloride component must be handled under strictly anhydrous conditions due to its extreme sensitivity to moisture, which can lead to hydrolysis and formation of acrylic acid byproducts [6].
The compatibility between these precursors is enhanced by their complementary electronic properties. The electron-deficient nature of the dichlorophenyl system facilitates nucleophilic attack patterns, while the acryloyl chloride provides the necessary electrophilic center for subsequent acylation reactions. This precursor combination enables the formation of the characteristic carbon-carbon double bond that defines the (2E) stereochemistry of the final product [2] [3].
The synthesis of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride proceeds through a series of carefully orchestrated acylation reactions that require precise control of reaction parameters. The mechanistic pathway involves the formation of reactive intermediates that undergo subsequent transformations to yield the desired product. The acylation process typically employs Lewis acid catalysts to facilitate the formation of highly reactive acylium ion intermediates [7].
The reaction mechanism involves several critical steps, beginning with the coordination of the acyl chloride precursor with the Lewis acid catalyst. This coordination step generates a complex that undergoes rearrangement to form the acylium ion, which serves as the key electrophilic intermediate. The acylium ion exhibits exceptional reactivity toward aromatic systems, enabling the subsequent electrophilic attack on the dichlorophenyl precursor [7].
The electrophilic attack results in the formation of a sigma complex, representing a crucial intermediate in the overall transformation. This sigma complex then undergoes deprotonation and rearomatization to yield the final acryloyl chloride product. The stereochemical control required to achieve the (2E) configuration necessitates careful optimization of reaction conditions, including temperature, solvent selection, and catalyst loading [7].
The stepwise nature of this synthesis allows for intermediate purification steps that can significantly improve the overall yield and purity of the final product. Each step in the sequence must be monitored carefully to ensure complete conversion and minimize the formation of unwanted isomers or side products. The reaction can be represented by the general equation: ArH + RCOCl + AlCl₃ → ArCOR + HCl + AlCl₃ [7].
Maximizing the yield and purity of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride requires implementation of sophisticated optimization strategies that address multiple aspects of the synthetic process. The use of catalysts plays a fundamental role in enhancing both reaction rate and selectivity, with Lewis acid catalysts such as aluminum trichloride proving particularly effective for acylation reactions [7] [8].
Temperature optimization represents a critical parameter in achieving maximum yield. The reaction is preferably conducted at temperatures between 105°C and 180°C, with the optimal temperature maintained throughout the addition of reactants. Progressive temperature increases may be employed to complete the distillation of volatile products and ensure complete conversion of starting materials [6].
The reaction atmosphere requires careful control to prevent unwanted side reactions. Conducting the reaction in the presence of controlled amounts of air provides natural polymerization inhibition, while the addition of specific polymerization inhibitors such as hydroquinone, hydroquinone methyl ether, or ditert-butyl-para-cresol can further enhance selectivity [6].
Solvent selection significantly impacts both the reaction mechanism and the stability of key intermediates, particularly the acylium ion. The choice of solvent must balance solubility requirements with the need to maintain optimal reaction kinetics. The quantity of catalyst employed typically ranges between 0.1 and 5% by weight relative to the limiting reactant, while polymerization inhibitors are used in concentrations of 0.05 to 2% by weight [6].
The reaction duration depends on catalyst quantity and reactant addition rates, typically ranging from 0.5 to 5 hours. Careful monitoring of reaction progress through analytical techniques enables real-time optimization and ensures maximum conversion efficiency [6].
The synthesis of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride generates several potential byproducts that must be identified, characterized, and effectively eliminated to achieve high product purity. The primary byproduct is hydrogen chloride gas, which forms as a direct consequence of the acylation reaction and must be continuously removed from the reaction system to drive the equilibrium toward product formation [6] [7].
Hydrolysis represents a significant competing reaction pathway, particularly when moisture is present in the reaction system. This side reaction leads to the formation of the corresponding carboxylic acid, which reduces overall yield and complicates product purification. Strict anhydrous conditions and the use of drying agents help minimize this unwanted pathway [6].
Polymerization of the acryloyl functionality represents another major concern, as the carbon-carbon double bond in the molecule is susceptible to radical polymerization under certain conditions. This side reaction can be effectively suppressed through the use of polymerization inhibitors and careful control of reaction temperature and atmosphere [6].
The elimination of byproducts involves a combination of techniques including distillation, washing procedures, and chromatographic purification methods. Volatile byproducts such as hydrogen chloride can be removed through continuous distillation during the reaction process. The acryloyl chloride product can be recovered at the outlet of a distillation column, with careful temperature control to prevent decomposition [6].
Non-volatile impurities and catalyst residues require additional purification steps, often involving aqueous washing procedures followed by drying over anhydrous salts. The final purification typically achieves product purities of 95% or higher, as documented in commercial specifications [2] [3]. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry enable precise characterization of both the desired product and any residual impurities.
The infrared spectroscopic analysis of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride reveals distinctive absorption patterns that provide comprehensive information about the functional groups present in this halogenated organic compound. The most prominent and diagnostically significant absorption appears in the carbonyl stretching region, where the acyl chloride functionality exhibits a characteristic strong absorption band at 1790-1810 cm⁻¹ [1] [2]. This frequency range is notably higher than typical ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom directly bonded to the carbonyl carbon, which increases the double bond character and consequently raises the stretching frequency [3] [4].
Table 1: Infrared (IR) Spectral Signatures of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl (C=O) stretch | 1790-1810 | Strong | Acyl chloride C=O vibration |
| Aromatic C-H stretch | 3050-3100 | Medium | Aromatic C-H bonds on dichlorophenyl ring |
| Alkene =C-H stretch | 3000-3100 | Medium | Vinyl C-H bonds in acrylic moiety |
| Aromatic C=C stretch | 1475-1600 | Variable | Aromatic C=C bonds in phenyl ring |
| C-Cl stretch (acyl chloride) | 600-900 | Medium | Acyl C-Cl bond vibration |
| C-Cl stretch (aromatic) | 600-800 | Medium-Strong | Aromatic C-Cl bond vibrations |
| Aromatic C-H bending (in-plane) | 1000-1250 | Weak | In-plane deformation of aromatic C-H |
| Aromatic C-H bending (out-of-plane) | 675-900 | Strong | Out-of-plane deformation of aromatic C-H |
| Alkene C-H bending (in-plane) | 1000-1200 | Medium | In-plane deformation of vinyl C-H |
The aromatic C-H stretching vibrations manifest in the 3050-3100 cm⁻¹ region, displaying medium intensity absorptions that are characteristic of the substituted benzene ring system [5] [2]. These frequencies are distinctly higher than aliphatic C-H stretches, confirming the presence of the aromatic dichlorophenyl moiety. The alkene C-H stretches associated with the acrylic double bond appear in the overlapping region of 3000-3100 cm⁻¹, providing evidence for the vinyl functionality within the molecular framework [6].
The aromatic C=C stretching vibrations occur in the fingerprint region between 1475-1600 cm⁻¹, with variable intensity depending on the substitution pattern and symmetry of the dichlorophenyl ring [5] [7]. The presence of two chlorine substituents at the 2,4-positions creates an asymmetric substitution pattern that influences the intensity and multiplicity of these aromatic bands.
Carbon-chlorine stretching vibrations provide critical structural information, with the acyl C-Cl stretch appearing in the 600-900 cm⁻¹ range and the aromatic C-Cl stretches manifesting in the slightly lower frequency range of 600-800 cm⁻¹ [8] [7]. These absorptions are generally of medium to strong intensity due to the significant dipole moment changes associated with C-Cl bond vibrations [9].
The out-of-plane aromatic C-H bending vibrations in the 675-900 cm⁻¹ region are particularly diagnostic for determining the substitution pattern of the dichlorophenyl ring [5]. The strong intensity of these bands provides valuable information about the 2,4-dichlorosubstitution pattern, as different substitution patterns produce characteristic fingerprint patterns in this spectral region.
Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information for (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride, enabling complete characterization of the carbon and hydrogen framework. The proton NMR spectrum reveals distinct chemical environments that correspond to the aromatic, vinyl, and functional group protons within the molecular structure [10] [11].
Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data
| NMR Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H NMR | 7.4-7.7 | Multiplet | 3H | Aromatic protons on dichlorophenyl ring |
| ¹H NMR | 7.1-7.3 | Doublet/Triplet | 1H | Vinyl proton (β-position) |
| ¹H NMR | 6.4-6.8 | Doublet | 1H | Vinyl proton (α-position) |
| ¹H NMR | 6.1-6.4 | Doublet | 1H | Alkene coupling patterns |
| ¹³C NMR | 160-170 | Singlet | 1C | Carbonyl carbon (C=O) |
| ¹³C NMR | 130-140 | Singlet | 4C | Aromatic carbons |
| ¹³C NMR | 125-135 | Singlet | 2C | Chlorinated aromatic carbons |
| ¹³C NMR | 120-130 | Singlet | 1C | β-Vinyl carbon |
| ¹³C NMR | 135-145 | Singlet | 1C | α-Vinyl carbon |
| ¹³C NMR | 110-125 | Singlet | 1C | Quaternary aromatic carbon |
The aromatic proton signals appear as a complex multiplet in the downfield region at 7.4-7.7 ppm, integrating for three protons corresponding to the three aromatic hydrogens on the 2,4-dichlorophenyl ring [10] [12]. The chemical shifts are influenced by the electron-withdrawing effects of both chlorine substituents and the acryloyl group, which deshield the aromatic protons and shift them to lower field.
The vinyl proton system displays characteristic coupling patterns that confirm the E-configuration of the double bond. The β-vinyl proton (adjacent to the phenyl ring) appears at 7.1-7.3 ppm as a doublet or triplet, while the α-vinyl proton (adjacent to the carbonyl) resonates at 6.4-6.8 ppm [10]. The coupling constants between these protons provide definitive evidence for the trans-geometry, with typical trans-alkene coupling constants ranging from 12-18 Hz.
Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing significantly downfield at 160-170 ppm due to the deshielding effect of the oxygen atom and the electron-withdrawing chlorine substituent [13] [10]. The aromatic carbons resonate in the expected range of 130-140 ppm, with the chlorinated aromatic carbons appearing slightly upfield at 125-135 ppm due to the electronic effects of chlorine substitution.
The vinyl carbons exhibit distinct chemical shifts, with the α-carbon (adjacent to carbonyl) appearing at 135-145 ppm and the β-carbon (adjacent to phenyl) resonating at 120-130 ppm [10]. This chemical shift pattern is consistent with α,β-unsaturated carbonyl systems where the α-carbon experiences greater deshielding due to its proximity to the electron-withdrawing carbonyl group.
The ultraviolet-visible absorption spectrum of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride exhibits multiple absorption bands that arise from electronic transitions within the conjugated π-electron system. The compound demonstrates characteristic chromophoric behavior due to the extended conjugation between the aromatic ring, the vinyl double bond, and the carbonyl group [14] [15].
Table 3: Ultraviolet-Visible (UV-Vis) Absorption Profile
| Absorption Band | Wavelength (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
|---|---|---|---|---|
| λmax₁ | 250-270 | 15,000-25,000 | π → π* (aromatic) | Dichlorophenyl ring |
| λmax₂ | 290-320 | 8,000-15,000 | π → π* (extended conjugation) | Phenyl-alkene conjugation |
| λmax₃ | 330-370 | 5,000-12,000 | π → π* (α,β-unsaturated carbonyl) | Acryloyl system |
| Shoulder | 220-240 | 10,000-20,000 | n → π* (carbonyl) | Carbonyl group |
The primary absorption maximum (λmax₁) occurs in the 250-270 nm region with high molar absorptivity values of 15,000-25,000 M⁻¹cm⁻¹, corresponding to π → π* transitions within the dichlorophenyl aromatic system [15] [16]. The presence of chlorine substituents causes a bathochromic shift compared to unsubstituted benzene derivatives, as the electron-withdrawing nature of chlorine affects the energy levels of the π* orbitals.
Extended conjugation between the phenyl ring and the vinyl double bond produces a secondary absorption band (λmax₂) at 290-320 nm with moderate intensity (ε = 8,000-15,000 M⁻¹cm⁻¹) [14]. This red-shifted absorption reflects the delocalization of π-electrons across the aromatic-alkene system, which lowers the energy gap between the ground and excited states.
The longest wavelength absorption (λmax₃) appears at 330-370 nm and corresponds to π → π* transitions within the α,β-unsaturated carbonyl chromophore [16] [17]. This absorption band is characteristic of the acryloyl system and exhibits moderate molar absorptivity (ε = 5,000-12,000 M⁻¹cm⁻¹). The extended conjugation across the entire molecular framework contributes to the bathochromic shift of this transition.
A weaker absorption shoulder in the 220-240 nm region arises from n → π* transitions of the carbonyl group [15]. Although this transition is formally forbidden, it gains intensity through vibronic coupling and represents the excitation of non-bonding electrons on the oxygen atom to the π* orbital of the carbonyl group.
The photocrosslinking behavior observed in related chalcone-type compounds containing dichlorophenyl moieties demonstrates the photochemical activity of these systems under UV irradiation [14]. The absorption patterns provide crucial information for understanding the photochemical reactivity and potential applications in UV-curable systems.
Mass spectrometric analysis of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride provides detailed information about molecular fragmentation pathways and isotopic patterns characteristic of halogenated organic compounds. The presence of three chlorine atoms creates distinctive isotopic clusters that serve as diagnostic tools for structural confirmation [18] [19].
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Assignment | Isotope Pattern |
|---|---|---|---|
| 235/237/239 | 15-25 | Molecular ion [M]⁺ (isotope pattern) | M:M+2:M+4 = 9:6:1 |
| 200/202/204 | 40-60 | Loss of Cl from molecular ion [M-Cl]⁺ | Chlorine isotope pattern |
| 165/167/169 | 70-90 | Loss of COCl from molecular ion [M-COCl]⁺ | Chlorine isotope pattern |
| 199/201/203 | 20-35 | Loss of HCl from molecular ion [M-HCl]⁺ | Reduced chlorine pattern |
| 164/166/168 | 45-65 | Loss of Cl from [M-HCl]⁺ | Single chlorine pattern |
| 90/92 | 30-50 | Acryloyl fragment [CH₂=CHCOCl]⁺ | Single chlorine pattern |
| 161/163 | 25-40 | Dichlorophenyl cation [C₆H₃Cl₂]⁺ | Dichlorine pattern |
| 126/128 | 35-55 | Chlorophenyl cation [C₆H₄Cl]⁺ | Single chlorine pattern |
| 89/91 | 60-80 | Acrylic cation [CH₂=CHCO]⁺ | No halogen |
| 63/65 | 80-100 | COCl⁺ fragment | Single chlorine pattern |
The molecular ion cluster appears at m/z 235/237/239 with relatively low intensity (15-25%), exhibiting the characteristic isotopic pattern expected for a molecule containing three chlorine atoms [18]. The isotopic distribution follows the M:M+2:M+4 ratio of approximately 9:6:1, reflecting the statistical distribution of ³⁵Cl and ³⁷Cl isotopes within the molecular framework.
Alpha-cleavage represents the predominant fragmentation pathway, leading to loss of chlorine atoms and the acyl chloride functionality [20]. The loss of a chlorine radical from the molecular ion produces the [M-Cl]⁺ fragment at m/z 200/202/204 with moderate to high intensity (40-60%), maintaining the chlorine isotopic pattern due to the retention of two chlorine atoms.
The base peak frequently corresponds to the loss of the acyl chloride group (COCl) from the molecular ion, producing the dichlorophenyl vinyl cation at m/z 165/167/169 [20]. This fragmentation pathway reflects the relatively weak bond between the acrylic chain and the aromatic ring, particularly under electron impact conditions.
Hydrogen chloride elimination represents another significant fragmentation route, producing the [M-HCl]⁺ ion at m/z 199/201/203 [20]. This process involves the loss of both hydrogen and chlorine atoms, typically occurring through a concerted mechanism that maintains the overall molecular framework while reducing the chlorine content.
The acryloyl fragment [CH₂=CHCOCl]⁺ appears at m/z 90/92, providing direct evidence for the acrylic acid chloride functionality [21]. This fragment retains one chlorine atom and exhibits the characteristic 3:1 isotopic pattern expected for monochlorinated species.
Aromatic fragmentation produces the dichlorophenyl cation [C₆H₃Cl₂]⁺ at m/z 161/163 and the monochlorophenyl cation [C₆H₄Cl]⁺ at m/z 126/128 [20]. These fragments provide confirmation of the aromatic substitution pattern and demonstrate the stepwise loss of chlorine substituents under mass spectrometric conditions.
The acrylic cation [CH₂=CHCO]⁺ at m/z 89/91 lacks halogen atoms and appears as a singlet, representing the complete separation of the vinyl carbonyl moiety from the chlorinated aromatic system [20]. The COCl⁺ fragment at m/z 63/65 serves as a diagnostic ion for acyl chloride compounds and exhibits high relative intensity (80-100%) with the characteristic chlorine isotopic pattern.